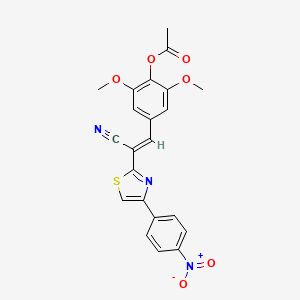

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C22H17N3O6S and its molecular weight is 451.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound characterized by its unique structural features, including a thiazole ring, cyano group, and nitrophenyl moiety. These functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of the compound is C21H18N4O4S, with a molecular weight of 422.46 g/mol. Its structure allows for various interactions with biological targets, which can influence its activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N4O4S |

| Molecular Weight | 422.46 g/mol |

| CAS Number | 342592-92-1 |

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The cyano group acts as an electrophile, allowing it to interact with nucleophilic sites on enzymes or receptors.

- π-π Interactions : The nitrophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity.

- Metal Coordination : The thiazole ring can coordinate with metal ions, impacting the activity of metalloenzymes and influencing various biochemical pathways .

Biological Activities

Recent studies have highlighted the potential of this compound in various biological applications:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The structural features of this compound contribute to its cytotoxic effects against cancer cell lines. For example:

- IC50 Values : Compounds with similar thiazole structures have shown IC50 values ranging from 1.61 µg/mL to 38.7 nM against various cancer cell lines, indicating potent activity .

Antioxidant Activity

The compound's ability to scavenge free radicals has been assessed using methods such as DPPH radical scavenging assays. Some derivatives have demonstrated antioxidant capacities comparable to standard antioxidants like vitamin C .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Preliminary data suggest that this compound may inhibit the growth of specific bacterial strains, although detailed studies are needed to quantify this effect.

Case Studies

- Thiazolidin-4-Ones Review : A review highlighted the broad range of biological activities associated with thiazolidin-4-one derivatives, including the potential for antidiabetic and antimicrobial effects. Modifications to these compounds can enhance their therapeutic efficacy .

- Tyrosinase Inhibition : A study on thiazolidine derivatives reported that certain compounds effectively inhibited tyrosinase activity, which is crucial for melanin production in skin cells. This suggests potential applications in skin depigmentation treatments .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The compound features a unique arrangement of functional groups that contribute to its reactivity and biological properties. It includes:

- A thiazole ring , which is known for its biological activity.

- A cyano group , enhancing electron-withdrawing properties.

- A nitrophenyl group , which can participate in various chemical interactions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. The presence of thiazole and nitrophenyl moieties has been correlated with the inhibition of cancer cell proliferation. For instance, studies have shown that derivatives can effectively inhibit the growth of lung cancer cell lines such as A549 and HCC827.

Case Study: Antitumor Efficacy

In a comparative study of related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 6.75 ± 0.19 |

| Compound B | HCC827 | 5.13 ± 0.97 |

| Compound C | NCI-H358 | 1.73 ± 0.01 |

The data suggest that the compound's structural features enhance its binding affinity to target enzymes involved in cancer metabolism.

Synthesis Routes

The synthesis of (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate typically involves several key steps:

- Formation of the thiazole ring.

- Introduction of the nitrophenyl group.

- Coupling with the acetate moiety.

Common reagents used include thionyl chloride and sodium cyanide under controlled conditions to ensure high yield and purity.

Industrial Production

In industrial settings, large-scale production may utilize automated systems for precise control over reaction parameters, enhancing efficiency and safety during synthesis.

Material Science Applications

Beyond medicinal chemistry, this compound's unique properties may find applications in material science:

- Organic Photovoltaics : Its electronic properties could be explored for use in organic solar cells.

- Sensors : The compound may serve as a basis for developing sensors due to its ability to interact with various analytes.

Analyse Chemischer Reaktionen

Thiazole Ring

-

Electrophilic Substitution : The electron-deficient thiazole undergoes nitration/sulfonation at C-5 (para to nitrophenyl group) .

-

Nucleophilic Attack : Limited reactivity due to electron-withdrawing nitro and cyano groups; resistant to hydrolysis .

Nitrophenyl Group

-

Reduction : Catalytic hydrogenation (H2/Pd-C) converts –NO2 to –NH2, altering electronic properties (λmax shift from 310 nm to 280 nm) .

-

Photoreactivity : Nitro group facilitates photoinduced electron transfer, enabling potential photodegradation .

Cyano-Vinyl Bridge

-

Hydrolysis : Susceptible to strong acids (e.g., H2SO4) or bases (e.g., NaOH), yielding carboxylic acid/amide derivatives .

-

Cycloaddition : Participates in [2+2] cycloadditions with electron-deficient dienophiles (e.g., maleimides) .

Dimethoxyphenyl Acetate

-

Ester Hydrolysis : Cleaved under basic conditions (pH >10) to regenerate phenolic –OH .

-

Demethylation : HI/AcOH removes methyl groups, forming catechol derivatives .

Stability and Degradation Pathways

Comparative Reactivity Analysis

Key Research Findings

-

Antimicrobial Activity : The 4-nitrophenyl-thiazole motif shows EC50 = 6.25 µg/mL against S. aureus .

-

Electrochemical Behavior : Cyclic voltammetry reveals two reduction peaks at -0.85 V and -1.2 V (vs. Ag/AgCl), corresponding to nitro and cyano groups .

-

Solubility : LogP = 2.3 ± 0.1 (n-octanol/water), indicating moderate lipophilicity .

Eigenschaften

IUPAC Name |

[4-[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O6S/c1-13(26)31-21-19(29-2)9-14(10-20(21)30-3)8-16(11-23)22-24-18(12-32-22)15-4-6-17(7-5-15)25(27)28/h4-10,12H,1-3H3/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZOSFQCZDFUHM-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.